REACTION_CXSMILES
|
C([N:5]1[C:9]2=[N:10][CH:11]=[CH:12][C:13]([C:14]([F:17])([F:16])[F:15])=[C:8]2[C:7](C#N)=[CH:6]1)(C)(C)C.[OH-].[Na+].C(=O)(O)[O-].[Na+]>S(=O)(=O)(O)O>[F:16][C:14]([F:15])([F:17])[C:13]1[CH:12]=[CH:11][N:10]=[C:9]2[NH:5][CH:6]=[CH:7][C:8]=12 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.071 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1C=C(C=2C1=NC=CC2C(F)(F)F)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 120° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting material is purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate and hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C2C(=NC=C1)NC=C2)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 373 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |